([2-(Methylamino)ethyl]sulfonyl)benzene
Overview
Description
The compound of interest, ([2-(Methylamino)ethyl]sulfonyl)benzene, is a sulfonamide derivative that is relevant in the context of synthesizing various metal complexes and Schiff bases. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the behavior and properties of sulfonamide derivatives and their potential applications in coordination chemistry and materials science .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of N-tosyl-ethylenediamine with other reagents such as salicylaldehyde or 2-pyridinecarboxaldehyde. These reactions lead to the formation of Schiff bases and metal complexes with sulfonamide ligands. For example, the reaction of N-tosyl-ethylenediamine and salicylaldehyde forms a new sulfonamide Schiff base, which is then used to prepare novel metal complexes . Similarly, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leads to the isolation of products that are not the expected Schiff base but instead form metal complexes with the ligand .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques, including X-ray single-crystal diffraction, elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. These techniques provide detailed information about the geometry and electronic structure of the sulfonamide derivatives and their metal complexes. For instance, the crystal structure of a Schiff base derived from benzenesulphonohydrazide and 2-carboxybenzaldehyde was determined, revealing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be inferred from the sulfonation reactions discussed in one of the papers. Sulfonation is a key reaction for introducing sulfonyl groups into aromatic compounds, and the study of such reactions with different substrates provides valuable information on the reactivity and selectivity of sulfonation under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the presence of functional groups. The papers describe the use of thermal analysis (TGA) to assess the thermal stability of the compounds. Photoluminescence measurements are also mentioned, suggesting that these compounds may have interesting optical properties. The non-covalent interactions, such as hydrogen bonding and pi-pi stacking, play a crucial role in the solid-state architecture of these compounds, which can affect their solubility, melting points, and other physical properties .
Scientific Research Applications
Separation and Extraction Processes
- Ionic Liquids in Hydrocarbon Separation : Studies have shown that certain ionic liquids, such as 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide ([C2mim][NTf2]), can selectively remove benzene from its mixtures with alkanes. This suggests potential applications in liquid extraction processes for the removal of aromatic compounds from their mixtures with alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).
Chemical Reactions and Synthesis
- Synthesis of Derivatives : Research has been conducted on the methylation of chlorimuron-ethyl, leading to the production of various derivatives, including ethyl-2-[[(N-methylamino)sulfonyl]benzoate], among others. This highlights the compound's role in chemical synthesis (Choudhury & Dureja, 1996).
- Synthesis of Antipsychotic Agents : A study on benzamide antipsychotics indicated the presence of o-anisamide and 5-sulfonyl on the benzene ring in their structure, which are important for antipsychotic activity. This suggests the role of sulfonyl benzene derivatives in the synthesis of antipsychotic drugs (Guo Jun, 2011).
- Development of Cardiac Electrophysiological Agents : N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and shown to have potency in cardiac electrophysiological activity, suggesting applications in the development of class III agents for cardiac conditions (Morgan et al., 1990).
Pharmaceutical Applications
- Antimicrobial Activity : A series of sulfonamide derivatives exhibited significant antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications, particularly in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety And Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLTCZCXLHCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
([2-(Methylamino)ethyl]sulfonyl)benzene |
Synthesis routes and methods
Procedure details
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